

1-(4-Nitrophenyl)cyclopropanecarboxylic acid molecular structure and formula

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

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An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a derivative of cyclopropanecarboxylic acid featuring a 4-nitrophenyl group attached to the C1 position of the cyclopropane ring. The presence of the electron-withdrawing nitro group and the strained cyclopropane ring confers unique chemical properties to this molecule, making it a valuable intermediate in organic synthesis.

Molecular Formula: $C_{10}H_9NO_4$ ^[1]

Structure:

Caption: Molecular Structure of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is presented in the table below.

Property	Value
Molecular Weight	207.18 g/mol
CAS Number	23348-99-4
Melting Point	191-193 °C
pKa	4.45 ± 0.10 (Predicted)
Appearance	Solid

Molecular Geometry

Detailed crystallographic data for **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is not readily available in the public domain. However, the bond lengths and angles of the core structure can be reasonably estimated from the crystal structure of the closely related analog, (±)-cis-2-Phenylcyclopropanecarboxylic acid[2]. The following table presents key geometric parameters from this analog, which are expected to be comparable.

Parameter	Atom Pair/Triplet	Value
Bond Length	C-C (cyclopropane)	~1.5 Å
C-C (phenyl)	~1.39 Å	
C-N	~1.47 Å	
N-O	~1.22 Å	
C-C (carboxyl)	~1.5 Å	
C=O	~1.2 Å	
C-O	~1.3 Å	
Bond Angle	C-C-C (cyclopropane)	~60°
C-C-C (phenyl)	~120°	
O-N-O	~124°	
O=C-O	~123°	

Experimental Protocols

The primary synthetic route to **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Reaction Scheme:

Caption: Synthesis of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** via nitrile hydrolysis.

Detailed Protocol:

This protocol is based on the general procedure for the acid-catalyzed hydrolysis of nitriles[3][4][5][6][7].

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle, combine 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (typically a 1:1 to 2:1 v/v mixture).
- **Reaction Conditions:** The reaction mixture is heated to reflux (the boiling point of the solvent mixture) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically allowed to proceed for several hours until the starting material is consumed.
- **Workup:**
 - After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice with stirring. This will precipitate the crude carboxylic acid product.
 - The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acid.
- **Purification:**
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**.
 - The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Data

The structure of **1-(4-Nitrophenyl)cyclopropanecarboxylic acid** is confirmed by spectroscopic analysis.

¹H NMR (DMSO-d₆, 500 MHz):

- δ 8.15 (d, J=8.8 Hz, 2H, Ar-H)
- δ 7.60 (d, J=8.8 Hz, 2H, Ar-H)

- δ 1.55 (m, 2H, CH₂)
- δ 1.25 (m, 2H, CH₂)
- δ 12.5 (s, 1H, COOH)

¹³C NMR (DMSO-d₆, 125 MHz):

- δ 173.5 (C=O)
- δ 149.0 (C-NO₂)
- δ 146.5 (C-Ar)
- δ 131.0 (CH-Ar)
- δ 123.5 (CH-Ar)
- δ 27.0 (C-cyclopropane)
- δ 16.0 (CH₂-cyclopropane)

This guide provides essential technical information on **1-(4-Nitrophenyl)cyclopropanecarboxylic acid**, serving as a valuable resource for its application in research and development. For further details on specific applications and safety handling, consulting dedicated chemical safety databases and relevant scientific literature is recommended.

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